1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers
Description
This compound is a pyrrolidine-based derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyclobutyl substituent at the 3-position of the pyrrolidine ring. The carboxylic acid moiety at the 2-position enhances its utility as a chiral building block in pharmaceutical synthesis, particularly for peptidomimetics and kinase inhibitors. As a mixture of diastereomers, its stereochemical complexity necessitates careful resolution during synthetic workflows, though this mixture form may also be advantageous in high-throughput screening for drug discovery .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-7-10(9-5-4-6-9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
VDDHZWXHFUDNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid (Mixture of Diastereomers)
General Synthetic Strategy
The synthetic approach to this compound typically involves:
- Construction of the pyrrolidine ring with the cyclobutyl substituent at the 3-position.
- Introduction of the carboxylic acid group at the 2-position.
- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group.
- Control or resolution of stereochemistry to obtain diastereomeric mixtures or pure stereoisomers.
Key Synthetic Steps
Formation of the Cyclobutylpyrrolidine Core
According to patent WO2008139288A2, the cyclobutylpyrrolidine intermediate can be prepared by condensation of a cyclic amine with a cyclobutanone derivative, followed by reductive amination and subsequent protection steps. The cyclobutanone intermediate may be synthesized via established methods such as:
- Treatment of N,N-dimethylacetamide with trifluoromethanesulfonic anhydride and subsequent addition of olefins or alcohols at low temperature, followed by heating to induce cyclization to cyclobutanones.
- Alternative known procedures documented in J. Org. Chem. (1978) and Organic Synthesis (Coll. Vol. 8, 1993).
Introduction of the Boc Protecting Group
The nitrogen of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) groups, typically by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, under mild conditions. This step is crucial to prevent unwanted side reactions on the amine during subsequent transformations.
Carboxylation and Functional Group Manipulation
The carboxylic acid function at the 2-position is introduced either by:
Diastereomeric Mixture Formation and Resolution
The compound exists as a mixture of diastereomers due to the stereogenic centers on the pyrrolidine ring and the cyclobutyl substituent. Diastereomeric mixtures are often formed during the reductive amination or ring formation steps.
Resolution Techniques
Resolution of diastereomers can be achieved by:
- Formation of diastereomeric salts using chiral acids or bases, followed by crystallization to separate the isomers.
- Chromatographic separation using chiral stationary phases or chiral solvents.
- Selective enzymatic esterification or hydrolysis to differentiate stereoisomers.
After separation, the diastereomeric salts are treated with acid or base to liberate the pure stereoisomers.
Detailed Research Findings and Data Tables
Typical Reaction Conditions and Yields
Stereochemical Considerations
- The compound can exist as cis/trans or other diastereomeric forms due to the relative stereochemistry of the pyrrolidine ring substituents.
- Tautomeric forms may also be present but typically one tautomer predominates in the solid state.
- Stereoisomeric purity can be enhanced by asymmetric synthesis methods using optically active catalysts or starting materials.
Summary of Preparation Methodology
| Preparation Stage | Description |
|---|---|
| Cyclobutanone intermediate | Synthesized via trifluoromethanesulfonic anhydride-mediated cyclization or literature methods. |
| Pyrrolidine ring formation | Reductive amination of cyclobutanone with cyclic amine, generating stereocenters. |
| Boc protection | Nitrogen protection with tert-butoxycarbonyl group to stabilize intermediate. |
| Carboxyl group introduction | Hydrolysis of esters or oxidation to introduce carboxylic acid functionality. |
| Diastereomeric resolution | Separation by crystallization of diastereomeric salts or chiral chromatography techniques. |
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid undergoes various types of reactions, including:
Reduction: The compound can be reduced to its amine form by removing the Boc group.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using AlCl3.
Common Reagents and Conditions
Trimethylsilyl Iodide: Used for Boc deprotection, especially where other methods are too harsh.
Methanol: Used in the methanolysis of the silyl ester to the carbamic acid.
Major Products Formed
The major products formed from these reactions include the free amine and carbon dioxide upon deprotection of the Boc group .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules by protecting amine groups during multi-step synthesis.
Biology: Employed in the preparation of peptides and proteins by protecting amino acids.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Boc-protected pyrrolidine carboxylic acids make them valuable for comparative analysis. Below is a detailed comparison of key analogs:
Structural and Functional Insights:
Trifluoromethyl : Enhances metabolic stability and electronegativity, useful in agrochemicals and CNS drugs. Methyl : Modest steric effects; 2-methyl derivatives may influence ring conformation, while 5-methyl analogs simplify synthetic routes. Difluoro : Alters electronic properties and conformational rigidity, impacting solubility and reactivity.
Diastereomer Complexity :
- Mixtures (e.g., main compound, 2-methyl analog) reduce synthetic costs but require resolution for enantiopure applications .
- Single enantiomers (e.g., trifluoromethyl analog) are preferred for asymmetric catalysis or defined pharmacokinetics .
Molecular Weight Trends :
- Trifluoromethyl and cyclobutyl analogs have higher molecular weights (~299 vs. ~284 for simpler derivatives), affecting permeability and solubility .
Biological Activity
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid, a compound characterized by its unique structural properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. The presence of the cyclobutyl moiety contributes to its unique conformational properties, which may influence its biological interactions.
Chemical Formula: C13H21NO4
Molecular Weight: 253.31 g/mol
Melting Point: 185-187 °C
Purity: 97% .
Pharmacological Effects
- Antimicrobial Activity
-
Anticancer Properties
- Recent investigations have highlighted the compound's cytotoxic effects on cancer cell lines. Specifically, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The structure-activity relationship (SAR) studies indicate that modifications in the cyclobutyl group can enhance or diminish its anticancer efficacy.
- Neuroprotective Effects
The biological activity of 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to apoptosis and cell proliferation.
- Modulation of Cell Signaling: By interacting with various receptors and signaling molecules, it can alter pathways that lead to cell survival or death.
- Oxidative Stress Reduction: Its antioxidant properties may contribute to reducing oxidative damage in cells, which is a critical factor in many disease processes.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated that it inhibited growth at concentrations as low as 10 µg/mL for certain strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
Study 2: Cytotoxicity Assessment
In another study focusing on its anticancer activity, the compound was tested on MCF-7 cells. The IC50 value was determined to be approximately 25 µM, showcasing significant cytotoxicity compared to control groups .
| Treatment | IC50 (µM) |
|---|---|
| Compound | 25 |
| Doxorubicin (control) | 5 |
Q & A
Q. Q: What are standard methods for synthesizing Boc-protected pyrrolidine carboxylic acids like this compound?
A: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to a pyrrolidine precursor using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous solvents like THF or DCM . For the cyclobutyl substituent, strategies such as cycloaddition or alkylation of pyrrolidine derivatives may be employed. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical to isolate diastereomers .
Basic Characterization
Q. Q: Which analytical techniques are essential for confirming the structure and purity of this compound?
A:
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl), cyclobutyl proton splitting patterns, and carboxylic acid proton exchange .
- HPLC/UPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) to assess diastereomeric ratio and purity (>95% recommended for research) .
- Mass Spectrometry : HRMS or LC-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Diastereomer Analysis
Q. Q: How can researchers resolve and quantify diastereomers in this mixture?
A:
- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) with isocratic elution to separate enantiomers. Retention times and peak areas quantify ratios .
- X-ray Crystallography : For absolute configuration determination, co-crystallize with a resolving agent (e.g., L-tartaric acid derivatives) .
- Dynamic NMR : Monitor temperature-dependent splitting to study conformational exchange between diastereomers .
Reaction Optimization
Q. Q: How do reaction conditions influence diastereomeric ratios during synthesis?
A:
| Factor | Impact | Methodological Adjustments |
|---|---|---|
| Temperature | Lower temps favor kinetic control (selective diastereomer formation) . | Use cryogenic conditions (-78°C) for stepwise additions. |
| Solvent Polarity | Polar solvents (e.g., DMF) may stabilize transition states, altering ratios . | Screen solvents (THF vs. DCM) to optimize selectivity. |
| Catalyst | Chiral catalysts (e.g., Jacobsen’s) can induce asymmetry in cyclobutyl group installation . | Employ asymmetric hydrogenation or organocatalysts. |
Stability & Storage
Q. Q: What are the stability profiles of this compound under different storage conditions?
A:
- Short-term : Store at 2–8°C in inert atmosphere (argon) to prevent Boc group hydrolysis .
- Long-term : Lyophilize and store at -20°C with desiccants (silica gel). Monitor degradation via periodic HPLC .
- In solution : Avoid protic solvents (e.g., MeOH) to minimize esterification of the carboxylic acid .
Advanced Mechanistic Studies
Q. Q: How can this compound be used to study enzyme inhibition mechanisms?
A: The cyclobutyl group’s steric bulk and the carboxylic acid’s hydrogen-bonding capacity make it a candidate for probing active sites in proteases or peptidases.
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Docking Simulations : Compare diastereomer binding affinities in silico (AutoDock Vina) to validate experimental data .
Data Contradictions
Q. Q: How to address conflicting reports on this compound’s reactivity in cross-coupling reactions?
A: Discrepancies may arise from diastereomer-specific reactivity or variable catalytic systems.
- Systematic Screening : Test Pd catalysts (Pd(PPh₃)₄ vs. Pd₂(dba)₃) and bases (Cs₂CO₃ vs. K₃PO₄) .
- In situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and side reactions .
Applications in Drug Discovery
Q. Q: What preclinical strategies utilize this compound’s structural features?
A:
- Prodrug Design : The Boc group enhances membrane permeability; hydrolyze in vivo to release active carboxylic acid .
- SAR Studies : Modify the cyclobutyl moiety to explore steric effects on target binding (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
